molecular formula C9H6ClNO2 B8805893 3-Amino-6-chloro-4H-chromen-4-one CAS No. 57240-55-8

3-Amino-6-chloro-4H-chromen-4-one

Cat. No. B8805893
Key on ui cas rn: 57240-55-8
M. Wt: 195.60 g/mol
InChI Key: LCECHSKYLDRQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04066655

Procedure details

Sodium dithionite (20 g, 0.115 mole) was added to a suspension of 3-nitro-6-chloro-4H-1-benzopyran-4-one (7.0 g, 0.037 mole) in water (80 ml) and absolute ethanol (30 ml). The reaction mixture was refluxed under nitrogen for 3 hrs., concentrated at reduced pressure and filtered. The solids were washed with water and recrystallized from acetone to give yellow crystals (5.44 g, 90%), m.p. 184°-186°.
Quantity
20 g
Type
reactant
Reaction Step One
Name
3-nitro-6-chloro-4H-1-benzopyran-4-one
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[N+:9]([C:12]1[C:17](=[O:18])[C:16]2[CH:19]=[C:20]([Cl:23])[CH:21]=[CH:22][C:15]=2[O:14][CH:13]=1)([O-])=O>O.C(O)C>[NH2:9][C:12]1[C:17](=[O:18])[C:16]2[CH:19]=[C:20]([Cl:23])[CH:21]=[CH:22][C:15]=2[O:14][CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
3-nitro-6-chloro-4H-1-benzopyran-4-one
Quantity
7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=COC2=C(C1=O)C=C(C=C2)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed under nitrogen for 3 hrs
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
, concentrated at reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids were washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
NC1=COC2=C(C1=O)C=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.44 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.